molecular formula C15H9N3O2S B2935601 N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide CAS No. 476280-43-0

N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2935601
CAS No.: 476280-43-0
M. Wt: 295.32
InChI Key: JCIPYTRODXOJFU-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)furan-2-carboxamide (CAS 476280-43-0) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C15H9N3O2S and a molecular weight of 295.32, this molecule features a furan-2-carboxamide group linked to a 4-(4-cyanophenyl)thiazole scaffold . This specific structure, incorporating both thiazole and cyanophenyl moieties, is characteristic of compounds investigated for their potential as histone deacetylase (HDAC) inhibitors, as noted in patent research concerning thiazole-substituted derivatives . HDAC inhibitors represent a significant area of study in early-stage research for various diseases. Researchers are exploring this compound and its analogs in biochemical and cellular assays to elucidate its mechanism of action and specific research value. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c16-8-10-3-5-11(6-4-10)12-9-21-15(17-12)18-14(19)13-2-1-7-20-13/h1-7,9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIPYTRODXOJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-cyanophenylthiazole with furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. It can interfere with DNA synthesis and repair, leading to cell death .

Comparison with Similar Compounds

Table 1: Substituent Variations in Thiazole- and Furan-Based Carboxamides

Compound Name Thiazole Substituent Carboxamide Group Key Structural Differences Reference
N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide 4-cyanophenyl Furan-2-carboxamide - Target
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-methoxy-4-(trifluoromethyl)phenyl 5-nitrothiophene-2-carboxamide Nitrothiophene vs. furan; electron-withdrawing CF3 group
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3,5-difluorophenyl 5-nitrothiophene-2-carboxamide Fluorine substituents; nitrothiophene
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide Pyridin-3-yl + dimethylaminomethyl Isonicotinamide Pyridine vs. cyanophenyl; tertiary amine
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)furan-2-carboxamide 2-oxo-2H-chromen-3-yl Furan-2-carboxamide Coumarin substituent

Key Observations :

  • The 4-cyanophenyl group distinguishes the target compound from analogs with pyridyl (e.g., 4d in ) or coumarin substituents () .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Purity Melting Point (°C) Reference
This compound C₁₅H₁₀N₃O₂S 315.33 Not reported Not reported Target
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 437.39 42% Not reported
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 375.35 99.05% Not reported
5-nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) C₈H₅N₃O₄S 239.21 Not reported 265–268
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)furan-2-carboxamide C₁₇H₁₀N₂O₄S 338.34 Not reported Not reported

Key Observations :

  • The target compound’s molecular weight (315.33 g/mol) is lower than nitrothiophene-based analogs (e.g., 437.39 g/mol in ) due to the absence of nitro or trifluoromethyl groups .
  • Purity varies significantly among analogs, with reporting 42% for one compound versus 99.05% for another, highlighting synthesis challenges .

Key Observations :

  • The nitro group in thiophene/furan carboxamides correlates with antibacterial () or diuretic activity (), suggesting functional group-dependent bioactivity .
  • The target compound’s 4-cyanophenyl group may confer selectivity for kinases or proteases, though experimental validation is needed.

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a furan ring and a carboxamide group. It is synthesized through the reaction of 4-cyanophenylthiazole with furan-2-carboxylic acid, typically employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine under controlled conditions.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans25

The compound's activity is attributed to its ability to inhibit essential enzymes and proteins necessary for microbial survival .

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. It inhibits the growth of certain cancer cell lines by interfering with DNA synthesis and repair mechanisms. The compound's mechanism involves binding to specific molecular targets, thereby disrupting cellular proliferation processes .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication and repair.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism : By targeting bacterial cell wall synthesis and function, it effectively reduces microbial viability .

Study on Antimicrobial Activity

A study published in PubMed Central evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The results showed that while the compound exhibited moderate antibacterial activity, its antifungal properties were more pronounced, particularly against Candida species .

Study on Anticancer Properties

In another investigation focusing on anticancer effects, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation at micromolar concentrations, indicating its potential as a therapeutic agent in cancer treatment .

Comparison with Related Compounds

This compound can be compared with other thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
N-(thiazol-2-yl)furan-2-carboxamideModerateLow
N-(4-bromophenyl)thiazol-2-yl)furan-2-carboxamideHighModerate
This compound Moderate to High High

The presence of the cyanophenyl group in this compound enhances its biological activity compared to other derivatives .

Q & A

Q. What synthetic methodologies are reported for N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide, and what factors optimize reaction efficiency?

The compound is synthesized via coupling reactions between a thiazole-amine intermediate and a carboxylic acid derivative. For example, analogous compounds are prepared by reacting 4-(2-amino-thiazol-4-yl)benzonitrile with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides or using coupling agents like HATU). Critical parameters include solvent choice (DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acid). Purification often involves column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns protons and carbons, confirming the thiazole-furan connectivity and cyanophenyl substitution.
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 338.1).
  • FT-IR : Identifies key functional groups (e.g., C≡N stretch ~2220 cm⁻¹, amide C=O ~1650 cm⁻¹).
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 59.6%, H: 3.3%, N: 16.5%) .

Advanced Research Questions

Q. How do structural modifications at the thiazole or furan moieties influence biological activity?

  • Thiazole Substitution : Replacing the cyanophenyl group with pyridyl (as in N-[4-(2-pyridyl)thiazol-2-yl]benzamides) alters adenosine receptor binding affinity from µM to nM ranges, suggesting electronic effects dominate SAR .
  • Furan vs. Thiophene : Substituting furan with thiophene (e.g., in Compound 14) reduces antibacterial efficacy by 4-fold, indicating furan’s oxygen atom enhances target interaction .
  • Amide Linker : Cyclization of the carboxamide to a cyclopentanamide retains activity, demonstrating conformational flexibility tolerance .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

  • Dose-Response Curves : Use standardized protocols (e.g., IC50 in triplicate) to minimize variability. For instance, cardioprotective activity in hypoxia models may require higher concentrations than antibacterial assays .
  • Target Validation : Combine in vitro binding assays (e.g., SPR for receptor affinity) with cellular models (e.g., LPS-induced inflammation) to confirm mechanism .
  • Meta-Analysis : Cross-reference data from analogous compounds (e.g., ML277’s Kₐ values vs. structural analogs) to identify outliers .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or adenosine receptors, highlighting key residues (e.g., His90 in COX-2 for furan oxygen) .
  • ADME Prediction : SwissADME estimates logP (~2.8) and bioavailability (85%), guiding formulation for in vivo studies .

Q. How can solubility challenges be mitigated during preclinical testing?

  • Co-Solvents : Use DMSO/PEG-400 mixtures (10:90 v/v) for aqueous stability.
  • Nanoparticle Formulation : Encapsulate with PLGA polymers to enhance bioavailability in pharmacokinetic studies .

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